molecular formula C10H8O2 B13753217 5-Phenylfuran-2(5H)-one CAS No. 53138-45-7

5-Phenylfuran-2(5H)-one

Cat. No.: B13753217
CAS No.: 53138-45-7
M. Wt: 160.17 g/mol
InChI Key: UXMKOLJFXKKWEQ-UHFFFAOYSA-N
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Description

5-Phenylfuran-2(5H)-one is an organic compound characterized by a furan ring substituted with a phenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylfuran-2(5H)-one typically involves the cyclization of phenyl-substituted acetylenes or the reaction of phenyl-substituted furans with appropriate reagents. One common method involves the reaction of phenylacetylene with carbon monoxide and a suitable catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of palladium or platinum catalysts in the presence of carbon monoxide and hydrogen gas is a common approach. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Phenylfuran-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furanones, dihydrofurans, and other functionalized derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

5-Phenylfuran-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of fine chemicals, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Phenylfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylfuran-2-carboxylic acid
  • 5-Phenylfuran-2-carbonyl chloride
  • 5-Phenyl-2-furoic acid

Uniqueness

5-Phenylfuran-2(5H)-one is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-phenyl-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMKOLJFXKKWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967660
Record name 5-Phenylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53138-45-7
Record name 5-Phenyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53138-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(5H)-Furanone, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053138457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylfuran-2(5H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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